BenchChemオンラインストアへようこそ!

Ethyl7-(4-biphenyl)-7-oxoheptanoate

Lipophilicity Drug Design ADME Prediction

Ethyl 7-(4-biphenyl)-7-oxoheptanoate (CAS 147862-41-7) is a biphenyl-containing γ-keto ester with the molecular formula C₂₁H₂₄O₃ and a molecular weight of 324.41 g/mol. The compound features a seven-carbon aliphatic chain bearing a 7-oxo (ketone) group and a terminal ethyl ester, with a 4-biphenyl substituent at the ketone position.

Molecular Formula C21H24O3
Molecular Weight 324.4 g/mol
Cat. No. B13099649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl7-(4-biphenyl)-7-oxoheptanoate
Molecular FormulaC21H24O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H24O3/c1-2-24-21(23)16-14-18(17-9-5-3-6-10-17)13-15-20(22)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3
InChIKeyUCZYPDFXXFONOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-(4-biphenyl)-7-oxoheptanoate – Physicochemical and Structural Baseline for Procurement Specification


Ethyl 7-(4-biphenyl)-7-oxoheptanoate (CAS 147862-41-7) is a biphenyl-containing γ-keto ester with the molecular formula C₂₁H₂₄O₃ and a molecular weight of 324.41 g/mol . The compound features a seven-carbon aliphatic chain bearing a 7-oxo (ketone) group and a terminal ethyl ester, with a 4-biphenyl substituent at the ketone position. Its computed physicochemical profile includes a density of 1.063 g/cm³, a boiling point of 461.6 °C at 760 mmHg, a flash point of 200.9 °C, and a calculated LogP of approximately 4.9 [1]. This compound serves primarily as a key synthetic intermediate in medicinal chemistry programmes targeting leukotriene A₄ hydrolase (LTA₄H) and the endocannabinoid system (MAGL/FAAH), rather than as a final active pharmaceutical ingredient [2][3].

Why Ethyl 7-(4-biphenyl)-7-oxoheptanoate Cannot Be Replaced by Simpler Keto-Ester Analogs in Targeted Synthesis


Generic substitution of ethyl 7-(4-biphenyl)-7-oxoheptanoate with simpler 7-oxo-7-arylheptanoate esters (e.g., unsubstituted phenyl or monohalogenated phenyl analogs) fails in two critical procurement contexts. First, in the LTA₄H inhibitor series, the biphenyl terminus provides a specific combination of lipophilicity and electron-donating character that directly influences the inhibitory potency of the final alkanoic acid product; the Labaudinière structure–activity relationship (SAR) study demonstrated that para-substitution by lipophilic and electron-donating groups on the terminal aromatic ring substantially enhances LTA₄ hydrolase inhibition, whereas the corresponding unsubstituted phenyl analogs are markedly less active [1]. Second, the 7-keto group is essential for subsequent Wolff–Kishner reduction to the fully saturated 7-(4-biphenyl)heptanoic acid scaffold, which has shown dual MAGL/FAAH inhibitory activity (rat FAAH IC₅₀ = 6.10 nM; MAGL IC₅₀ = 110 nM) [2]. Replacement with a non-keto or differently substituted analog would alter the reduction pathway, compromise the purity of the downstream acid intermediate, and ultimately yield a different pharmacological profile—making the specific biphenyl keto-ester a non-interchangeable starting material for these discovery programmes.

Head-to-Head Physicochemical and Functional Differentiation Evidence for Ethyl 7-(4-biphenyl)-7-oxoheptanoate vs. Closest Analogs


Increased Lipophilicity (LogP) vs. Unsubstituted Phenyl Analog Enhances Membrane Partitioning of Downstream Inhibitors

The target compound's computed LogP of approximately 4.9 is 1.5 log units higher than that of the unsubstituted phenyl analog ethyl 7-oxo-7-phenylheptanoate (LogP ≈ 3.38) [1]. In the LTA₄H inhibitor series, the Labaudinière SAR explicitly demonstrated that lipophilic para-substitution on the terminal aromatic ring substantially enhances inhibitory potency; the unsubstituted phenyl derivatives (e.g., compound 41) showed substantially reduced in vivo activity after oral administration (only 15% inhibition at 30 mg/kg p.o.) compared to more lipophilic analogs [2].

Lipophilicity Drug Design ADME Prediction

Higher Molecular Weight and Boiling Point Differentiate the Biphenyl Scaffold from Monohalogenated Analogs for Purification Strategy

Ethyl 7-(4-biphenyl)-7-oxoheptanoate exhibits a molecular weight of 324.41 g/mol and a boiling point of 461.6 °C at 760 mmHg, compared to 327.21 g/mol and 407.4 °C for the 4-bromophenyl analog (CAS 122115-53-1), and 248.32 g/mol and 353.7 °C for the unsubstituted phenyl analog . The significantly higher boiling point (Δ +54.1 °C vs. bromophenyl; Δ +107.9 °C vs. phenyl) directly impacts chromatographic retention and distillation parameters during intermediate purification, requiring distinct solvent gradients and temperature programmes. Critically, the bromophenyl analog introduces a heavy-atom anomalous scattering centre that can interfere with downstream X-ray crystallography studies of target–ligand complexes, whereas the biphenyl compound avoids this complication while maintaining comparable molecular volume .

Physicochemical Characterization Purification Synthetic Intermediate

Ketone Reduction Versatility Enables Dual-Inhibitor Scaffold Access Unavailable from Saturated-Chain Analogs

The 7-oxo group in ethyl 7-(4-biphenyl)-7-oxoheptanoate is the synthetic handle that enables Wolff–Kishner reduction (KOH, N₂H₄·H₂O, 4 h) to produce 7-(4-biphenyl)heptanoic acid, the direct precursor to dual MAGL/FAAH inhibitors with reported rat FAAH IC₅₀ = 6.10 nM and MAGL IC₅₀ = 110 nM [1][2]. In contrast, the free acid 7-(4-biphenyl)-7-oxoheptanoic acid (CAS 362670-19-7) requires a separate Clemmensen reduction (HCl, HgCl₂, Zn, 24 h, 68% yield) to reach the same saturated acid, a method that generates mercury-containing waste and is incompatible with modern green chemistry requirements in many industrial settings [3]. The keto-ester therefore serves as the superior entry point for generating the saturated acid scaffold via a cleaner, faster, and higher-yielding Wolff–Kishner route.

Synthetic Chemistry MAGL/FAAH Dual Inhibitors Late-Stage Functionalization

The Biphenyl Moiety Confers Advantages Over Truncated Aryl Analogs via Structural Rigidity and π-Stacking Potential in Protein Binding Sites

The extended biphenyl system of ethyl 7-(4-biphenyl)-7-oxoheptanoate provides a conjugated π-surface area (topological polar surface area ≈ 43.4 Ų; two aromatic rings) that is absent in the monophenyl analog (ethyl 7-oxo-7-phenylheptanoate, one aromatic ring) [1]. In the context of LTA₄H inhibitor design, the Labaudinière SAR study demonstrated that compounds with extended aromatic systems (e.g., naphthyl, quinolyl) exhibit distinct potency profiles influenced by the shape and electronic character of the terminal aryl group; the biphenyl framework occupies a specific volume that is sterically tolerated while providing enhanced van der Waals contacts compared to a single phenyl ring [2]. The utility of this structural feature is further evidenced by the incorporation of the biphenyl scaffold into diverse bioactive chemotypes, including HDAC inhibitors (CHEMBL125098 series) and LTB₄ receptor antagonists [3].

Medicinal Chemistry Protein–Ligand Interactions Scaffold Design

Commercial Availability in Defined Purity (95% Minimum) vs. Fragmented Supply of Free-Acid and Reduced-Chain Analogs

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is commercially supplied by multiple vendors with a standard minimum purity specification of 95% (e.g., AKSci, Fluorochem, BOC Sciences) . The corresponding free acid 7-(4-biphenyl)-7-oxoheptanoic acid (CAS 362670-19-7) is typically available at 97–99% purity from specialised suppliers but exhibits significantly higher boiling point (501.2 °C) and density (1.125 g/cm³), which complicates handling and increases shipping hazard classification . The fully saturated 7-(4-biphenyl)heptanoic acid (CAS 59324-68-4) is not widely stocked by major catalog vendors, requiring custom synthesis. For procurement managers, the keto-ester offers the optimal balance of commercial availability, defined purity specification, and manageable physical properties for routine laboratory use.

Chemical Procurement Supply Chain Purity Specification

Ethyl 7-(4-biphenyl)-7-oxoheptanoate – Evidence-Based Procurement Scenarios in Medicinal Chemistry and Chemical Biology


Synthesis of LTA₄ Hydrolase Inhibitor Libraries for Inflammation Research

Ethyl 7-(4-biphenyl)-7-oxoheptanoate serves as the direct precursor for generating 7-(4-biphenyl)heptanoic acid via Wolff–Kishner reduction, a key intermediate in the omega-[(omega-arylalkyl)aryl]alkanoic acid class of LTA₄H inhibitors. The Labaudinière et al. (1992) study established that the biphenyl terminus, combined with appropriate side-chain length, produces inhibitors with in vitro IC₅₀ values in the low micromolar to sub-micromolar range in porcine leukocyte LTB₄ biosynthesis assays [1]. Research groups focused on inflammatory diseases (e.g., inflammatory bowel disease, psoriasis, rheumatoid arthritis) can use this keto-ester to build focused LTA₄H inhibitor libraries and explore SAR around the terminal aryl region [1].

Dual MAGL/FAAH Inhibitor Discovery for Endocannabinoid System Modulation

The downstream saturated acid product 7-(4-biphenyl)heptanoic acid, derived from the keto-ester, has demonstrated dual inhibitory activity against monoacylglycerol lipase (MAGL, IC₅₀ = 110 nM) and fatty acid amide hydrolase (FAAH, IC₅₀ = 6.10 nM in rat) [2]. This dual inhibition profile is relevant for modulating endocannabinoid tone in neuroinflammation and pain models. Procurement of the keto-ester enables medicinal chemistry teams to synthesise and derivatise the biphenyl-heptanoic acid scaffold for structure–activity relationship studies targeting the endocannabinoid system [2].

Fragment Elaboration and Scaffold Hopping in GPCR-Targeted Probe Design

The biphenyl moiety is a recognised privileged structure in GPCR ligand design, particularly for free fatty acid receptors (FFA2/GPR43, FFA3/GPR41). Ethyl 7-(4-biphenyl)-7-oxoheptanoate provides a modular synthetic handle where the ethyl ester can be hydrolysed to the acid or amidated, and the ketone can be reduced, aminated, or used in reductive amination to generate diverse chemotypes [3]. The compound's LogP of ~4.9 and two aromatic rings make it an attractive starting point for fragment-based drug discovery targeting hydrophobic GPCR binding pockets .

Physicochemical Reference Standard for Method Development in Chromatography

With a well-defined boiling point (461.6 °C), density (1.063 g/cm³), and calculated LogP (4.9), ethyl 7-(4-biphenyl)-7-oxoheptanoate serves as a reproducible reference compound for developing and calibrating reversed-phase HPLC methods, GC-MS protocols, and preparative chromatography systems in medicinal chemistry laboratories . Its intermediate polarity and high boiling point make it particularly suitable for method validation in the analysis of biphenyl-containing drug candidates and their synthetic intermediates .

Quote Request

Request a Quote for Ethyl7-(4-biphenyl)-7-oxoheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.